molecular formula C10H17N3O2 B8136366 tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

Cat. No.: B8136366
M. Wt: 211.26 g/mol
InChI Key: TUZWCUCUKKPRMX-UHFFFAOYSA-N
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Description

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is a chemical compound with the molecular formula C9H15N3O2. It is a derivative of imidazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methyl-1H-imidazole-5-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole derivatives .

Scientific Research Applications

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and carbamate groups provide stability and versatility in various applications .

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-methylimidazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-11-7-12(8)4/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZWCUCUKKPRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=CN1C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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